Regiospecific Formation of Stable Blue Anthocyanin-Aluminum Complexes
A direct head-to-head comparison of three p-coumaroylquinic acid esters revealed that only the 3-isomer formed a stable blue complex with hydrangea anthocyanin (delphinidin-3-glucoside) and aluminum. The 4- and 5-isomers were completely ineffective [1]. This demonstrates a unique, regiospecific molecular recognition required for ternary complex formation and stabilization.
| Evidence Dimension | Stable ternary complex formation (anthocyanin-aluminum-phenolic acid) |
|---|---|
| Target Compound Data | Stable blue complex formed; solutions stable at pH 3.7 at room temperature |
| Comparator Or Baseline | 4-p-coumaroylquinic acid and 5-p-coumaroylquinic acid: no complex formed |
| Quantified Difference | Qualitative binary outcome: Active (3-isomer) vs. Inactive (4- and 5-isomers) |
| Conditions | In vitro assay with delphinidin-3-glucoside and Al³⁺ at pH 3.7 |
Why This Matters
Procurement of the specific 3-isomer is essential for research into anthocyanin stabilization and copigmentation mechanisms, whereas the 4- or 5-isomers would yield a negative result.
- [1] Takeda, K., Kubota, R., & Yagi, K. (1990). Stable blue complexes of anthocyanin-aluminium-3-p-coumaroyl- or 3-caffeoyl-quinic acid involved in the blueing of Hydrangea flower. Phytochemistry, 29(4), 1089-1091. View Source
